n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-4-2-3-5-10(9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIFTOBILLQGGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride typically involves the reaction of 2-(2-aminoethoxy)aniline with acetic anhydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Structure and Composition
- IUPAC Name : N-(2-(2-aminoethoxy)phenyl)acetamide hydrochloride
- Molecular Formula : C₁₄H₁₈ClN₃O₂
- Molecular Weight : 287.76 g/mol
Pharmacological Studies
This compound exhibits various pharmacological activities, making it a candidate for drug development.
Anticonvulsant Activity
Research indicates that derivatives of phenylacetamides, including this compound, have been evaluated for their anticonvulsant properties. A study synthesized several derivatives and tested them in animal models for their efficacy against seizures. The results showed promising anticonvulsant activity, particularly in the maximal electroshock (MES) test, which is a standard model for assessing the efficacy of antiepileptic drugs .
Cancer Research
The compound has been investigated for its potential as an anti-cancer therapeutic. It is activated by reactive oxygen species (ROS), which are often elevated in cancerous tissues. This selectivity allows for targeted therapy, minimizing damage to healthy cells while effectively killing cancer cells .
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine. Such interactions can be pivotal in developing treatments for neuropsychiatric disorders .
Case Study 1: Anticonvulsant Efficacy
A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant anticonvulsant activity in animal models. The study highlighted that modifications to the amide structure could enhance efficacy against seizures .
Results Summary:
| Compound ID | Dose (mg/kg) | MES Protection (%) | Neurotoxicity Observed |
|---|---|---|---|
| 20 | 30 | 50 | No |
| 22 | 30 | 25 | Yes |
Case Study 2: Cancer Therapeutics Development
In a study focusing on ROS-activated compounds, this compound was identified as a selective agent against certain cancer cell lines. The study reported that the compound induced apoptosis in cancer cells while sparing normal cells .
Results Summary:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | >10 |
| HeLa (Cervical Cancer) | 20 | >8 |
Mechanism of Action
The mechanism of action of n-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
N-[3-(2-Aminoethoxy)phenyl]acetamide Hydrochloride
- Key Difference : Substitution at the phenyl ring’s 3-position instead of 2-position.
- The 3-isomer exhibits distinct pharmacokinetics due to differences in dipole moments and logP values .
Functional Group Variations
(a) N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide Hydrochloride
- Structure : Bromine at the phenyl 2-position and a furan-containing side chain.
- Properties : Increased molecular weight (345.62 g/mol) and lipophilicity compared to the target compound. The bromine atom enhances halogen bonding, favoring interactions with hydrophobic pockets in enzymes .
(b) N-(2-Aminoethyl)-2-(4-(2,6-Dioxopurinyl)phenoxy)acetamide Hydrochloride
- Structure: Incorporates a purine-dione moiety and phenoxy group.
- Applications : Designed for anticancer activity via inhibition of purine metabolism enzymes. The extended conjugated system allows for π-π stacking with DNA bases .
(c) 2,2-Dichloro-N-(2,3-Dimethylphenyl)acetamide
Pharmacological Analogues
Acetyl Fentanyl (Hydrochloride)
- Structure : Contains a piperidinyl group and phenylacetamide backbone.
- Activity: Binds to opioid receptors with high affinity.
N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride
- Structure : Piperidine ring fused to the phenyl group.
- Properties: The basic piperidine nitrogen enhances blood-brain barrier penetration, contrasting with the target compound’s aminoethoxy group, which prioritizes peripheral tissue targeting .
Structural and Functional Comparison Table
Research Findings and Trends
- Solubility: The aminoethoxy group in the target compound improves aqueous solubility (logP ~1.2) compared to non-polar analogues like dichloroacetamides (logP ~3.5) .
- Biological Activity: Limited cytotoxicity data exist for the target compound, but structural analogues with electron-withdrawing groups (e.g., Cl, Br) show enhanced antiproliferative effects in vitro .
- Synthetic Utility: The aminoethoxy moiety is frequently leveraged in prodrug designs for controlled release via enzymatic cleavage .
Biological Activity
N-(2-(2-Aminoethoxy)phenyl)acetamide hydrochloride, also known as a derivative of acetamide, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the molecular formula and a molecular weight of 216.70 g/mol. Its structure includes an aminoethoxy group attached to a phenyl ring, which is crucial for its biological interactions.
The mechanism of action for this compound involves several biochemical pathways:
- Hydrogen Bonding : The aminoethoxy group can form hydrogen bonds with various biological macromolecules, influencing their structure and function.
- π-π Interactions : The phenyl ring may participate in π-π interactions, modulating the compound's biological activity.
- Biochemical Pathways : These interactions can affect neurotransmitter systems and enzyme activities, contributing to its pharmacological effects.
Biological Activity
Research has indicated that this compound exhibits several notable biological activities:
- Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may possess anticonvulsant properties, particularly in models of epilepsy. The structure-activity relationship studies highlight the importance of functional groups in enhancing efficacy against seizures .
- Antimicrobial Potential : The compound has shown effectiveness against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its antimicrobial activity is influenced by the lipophilicity of the substituents on the phenyl ring, which facilitates membrane penetration .
- Enzyme Inhibition : Interaction studies have demonstrated that this compound may inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticonvulsant Screening : In a study involving various acetamide derivatives, this compound was evaluated for its anticonvulsant activity using the maximal electroshock (MES) test. Results indicated significant protective effects against seizures at specific dosages .
- Antimicrobial Testing : A series of chloroacetamides were tested for antimicrobial activity, revealing that compounds with similar structural features to this compound exhibited varying degrees of effectiveness against different microbial strains. These findings emphasize the importance of molecular structure in determining biological efficacy .
Comparative Analysis
The following table summarizes key similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| N-[3-(2-aminoethoxy)phenyl]acetamide | C₁₀H₁₅ClN₂O₂ | Similar aminoethoxy substitution | Enzyme inhibition |
| N-(4-acetamidophenyl)-2-amino-acetamide hydrochloride | C₁₁H₁₄ClN₂O₂ | Contains an acetamido group | Studied for pharmacological properties |
| N-[4-chlorophenyl]acetamide | C₉H₈ClN | Chlorinated derivative | Potential reactivity due to chlorine |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
